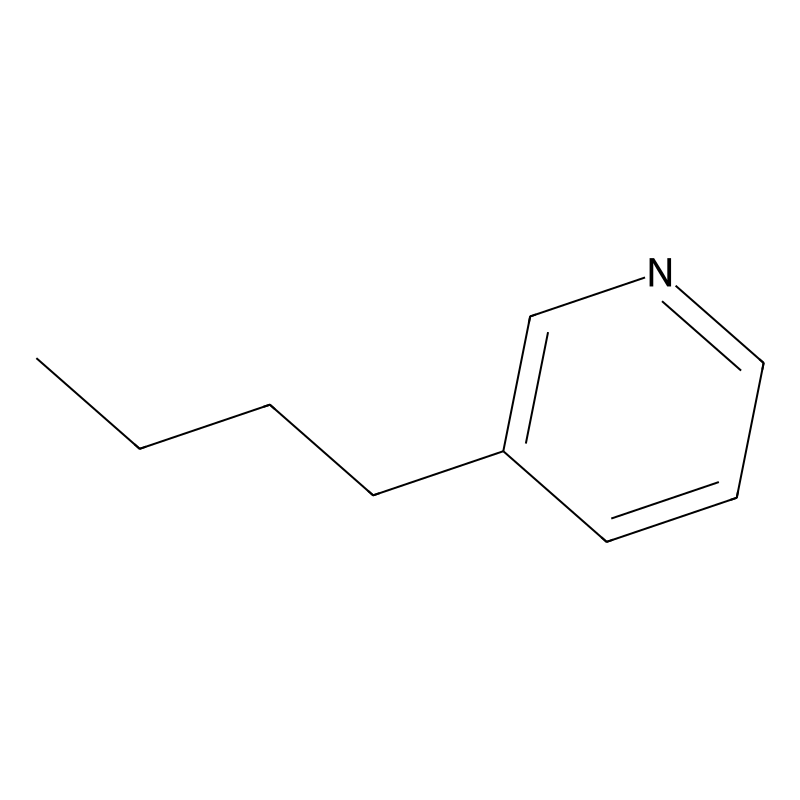

3-Butylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Perovskite Solar Cells

Scientific Field: Material Science, specifically in the development of Perovskite Solar Cells (PSCs).

Summary of the Application: 3-Butylpyridine (tBP) is used as a surface modifier in the stability study of perovskite films. The performance instability of PSCs, which are great visible light absorbers with a reported power conversion efficiency (PCE) of 22.1%, hampers their commercialization. .

Methods of Application or Experimental Procedures: Concentrations of tBP added in perovskite material film were varied and the samples were subjected to a temperature degradation test in a temperature-controlled chamber for 120 hours. .

Results or Outcomes: The results show that the sample treated with 100 μl of tBP has the best resistance to temperature degradation after the duration of the test. .

Application in Overcoming Perovskite Corrosion and De-Doping

Summary of the Application: 4-tert-butylpyridine (TBP) is an indispensable additive for the hole transport layer in highly efficient PSCs.

Methods of Application or Experimental Procedures: Halogen bonds provided by 1,4-diiodotetrafluorobenzene (1,4-DITFB) are employed to bond with TBP, simultaneously preventing perovskite decomposition and eliminating de-doping effect of oxidized spiro-OMeTAD.

Results or Outcomes: With the incorporation of halogen bonds, perovskite film can maintain initial morphology, crystal structure, and light absorbance; meanwhile, the spiro-OMeTAD film shows a relatively stable conductivity with good charge transport property. Accordingly, the device with TBP complex exhibits significantly enhanced stability in N2 atmosphere or humidity environment.

3-Butylpyridine is an organic compound with the molecular formula and a molecular weight of approximately 135.2062 g/mol. It is classified as a pyridine derivative, characterized by a butyl group attached to the third position of the pyridine ring. The compound appears as a colorless to pale yellow liquid with a distinct odor, commonly used in various chemical applications due to its unique properties .

- Alkylation: The nitrogen atom can be alkylated using alkyl halides, leading to the formation of N-alkyl derivatives.

- Acylation: Reaction with acyl chlorides can yield N-acyl derivatives of 3-butylpyridine.

Additionally, 3-butylpyridine can react with electrophiles due to the electron-rich nature of the nitrogen atom, making it susceptible to electrophilic substitution reactions .

Research indicates that 3-butylpyridine exhibits various biological activities. It has been studied for its potential effects on cellular mechanisms and may act as a toxic metabolite in certain biochemical pathways. For instance, it has been linked to interactions with specific enzymes and receptors, although detailed mechanisms remain under investigation . Its biological implications suggest potential uses in pharmacology and toxicology.

Several methods exist for synthesizing 3-butylpyridine:

- Alkylation of Pyridine: This method involves the alkylation of pyridine using butyl halides in the presence of a base, such as sodium hydride or potassium carbonate.

- Cyclization Reactions: The synthesis can also be achieved through cyclization reactions involving appropriate precursors that lead to the formation of the pyridine ring with a butyl substituent.

- Catalytic Processes: Recent studies have explored catalytic methods for synthesizing 3-butylpyridine from simpler compounds, enhancing yields and reducing reaction times .

3-Butylpyridine finds applications across various fields:

- Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.

- Intermediate: The compound serves as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

- Flavoring Agent: In some cases, it is utilized in flavoring formulations due to its aromatic properties .

Studies on 3-butylpyridine's interactions reveal its potential effects on biological systems. Research has shown that it may interact with certain proteins and enzymes, influencing metabolic pathways. For example, it has been identified as a toxic metabolite in specific biochemical contexts, prompting further investigation into its safety and efficacy in various applications .

Several compounds are structurally similar to 3-butylpyridine, including:

- 2-Butylpyridine

- 4-Butylpyridine

- 3-Methylpyridine

- 3-Ethylpyridine

Comparison TableCompound Molecular Formula Unique Features 3-Butylpyridine C9H13N Butyl group at position three; distinct odor 2-Butylpyridine C9H13N Butyl group at position two; different reactivity 4-Butylpyridine C9H13N Butyl group at position four; less steric hindrance 3-Methylpyridine C7H9N Methyl group instead of butyl; smaller size 3-Ethylpyridine C8H11N Ethyl group instead of butyl; intermediate size

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 3-Butylpyridine | C9H13N | Butyl group at position three; distinct odor |

| 2-Butylpyridine | C9H13N | Butyl group at position two; different reactivity |

| 4-Butylpyridine | C9H13N | Butyl group at position four; less steric hindrance |

| 3-Methylpyridine | C7H9N | Methyl group instead of butyl; smaller size |

| 3-Ethylpyridine | C8H11N | Ethyl group instead of butyl; intermediate size |

The uniqueness of 3-butylpyridine lies in its specific structural configuration and resultant chemical properties, which differentiate it from other pyridine derivatives. Its interactions and applications highlight its significance in both industrial and biological contexts

3-Butylpyridine belongs to the pyridine family of heterocyclic compounds, characterized by a six-membered aromatic ring containing one nitrogen atom. The compound features a straight-chain butyl group (-C₄H₉) attached to the carbon atom at the 3-position of the pyridine ring, creating a substitution pattern that significantly influences its chemical behavior and physical properties. This structural arrangement classifies 3-butylpyridine as a monosubstituted pyridine derivative, which represents the most abundant substitution type among pyridine-containing compounds, accounting for approximately 60% of such molecules in pharmaceutical databases.

The molecular structure of 3-butylpyridine can be represented by the molecular formula C₉H₁₃N, with a molecular weight of 135.21 grams per mole. The compound exhibits the characteristic aromatic properties of pyridines while the butyl substituent enhances its lipophilicity compared to unsubstituted pyridine. The electron-rich nature of the nitrogen atom in the pyridine ring contributes to the compound's ability to participate in various chemical reactions, particularly those involving electrophilic attack.

The structural significance of the 3-position substitution becomes apparent when examining the electronic distribution within the pyridine ring. Unlike substitutions at the 2- or 4-positions, which are ortho or para to the electron-withdrawing nitrogen atom, the 3-position represents a meta relationship that results in different reactivity patterns and coordination behavior. This positioning allows for unique interactions in coordination chemistry applications and influences the compound's role as a ligand in metal complexes.

Analysis of substitution patterns in bioactive pyridine derivatives reveals that meta-substitution, as observed in 3-butylpyridine, occurs in a significant portion of pharmaceutically relevant compounds. The butyl group's aliphatic nature provides increased molecular flexibility compared to aromatic substituents, while its length offers optimal steric and electronic properties for various synthetic applications.

Historical Context and Discovery

The development of 3-butylpyridine synthesis is intrinsically linked to the broader historical evolution of pyridine chemistry, which began in the mid-19th century with foundational discoveries in heterocyclic synthesis. The earliest documented preparation of pyridine derivatives traces back to 1849, when Scottish scientist Thomas Anderson isolated pyridine from animal bone oil, naming the compound after the Greek word "pyr" meaning fire due to its flammability. This discovery established the foundation for subsequent investigations into substituted pyridine derivatives.

The structural determination of pyridine occurred through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene through the replacement of one carbon-hydrogen unit with a nitrogen atom. This structural insight proved crucial for understanding the reactivity patterns that would later guide the synthesis of alkyl-substituted derivatives like 3-butylpyridine. The confirmation of this structure came through reduction experiments where pyridine was converted to piperidine using sodium in ethanol.

A significant milestone in pyridine chemistry occurred in 1876 when William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene and hydrogen cyanide in a red-hot iron-tube furnace to produce pyridine. This breakthrough demonstrated the feasibility of synthetic approaches to heteroaromatic compounds and paved the way for more sophisticated synthetic methodologies. The Hantzsch pyridine synthesis, described in 1881 by Arthur Rudolf Hantzsch, provided the first major systematic approach to pyridine derivative preparation, typically employing β-keto acids, aldehydes, and ammonia as starting materials.

The industrial significance of pyridine synthesis was revolutionized in 1924 with Aleksei Chichibabin's invention of the Chichibabin pyridine synthesis reaction, which utilized inexpensive reagents and became the foundation for modern industrial pyridine production. Specific documentation of 3-n-butylpyridine synthesis appeared in scientific literature as early as 1948, highlighting unusual alkylation reactions in its preparation. This early work established the synthetic challenges and opportunities associated with regioselective alkylation at the 3-position of pyridine.

Historical production data indicates that by 1989, worldwide pyridine production reached 26,000 tonnes, with alkylpyridine derivatives including 3-butylpyridine matching the production scale of pyridine itself. The development of efficient synthetic routes for 3-butylpyridine has continued to evolve, incorporating modern organometallic methodologies and catalytic approaches that provide improved yields and selectivity compared to historical methods.

Chemical Nomenclature and Registration Information

The systematic nomenclature of 3-butylpyridine follows International Union of Pure and Applied Chemistry (IUPAC) conventions, designating the compound as 3-butylpyridine to indicate the presence of a butyl substituent at the 3-position of the pyridine ring. Alternative nomenclature systems provide additional naming conventions, including "pyridine, 3-butyl-" in Chemical Abstracts Service indexing and "1-(3-pyridyl)butane" to emphasize the connectivity between the pyridine ring and the aliphatic chain.

The compound's official Chemical Abstracts Service Registry Number is 539-32-2, providing a unique identifier for regulatory and commercial purposes. This registration number enables unambiguous identification across scientific databases, regulatory filings, and commercial transactions. The European Community number EC 208-715-1 provides additional regulatory identification within European Union chemical legislation.

Molecular descriptors offer standardized representations of the compound's structure across different computational and database systems. The Simplified Molecular Input Line Entry System (SMILES) notation for 3-butylpyridine is CCCCC1=CC=CN=C1, which provides a linear text representation of the molecular structure. The International Chemical Identifier (InChI) presents a more comprehensive structural description: InChI=1S/C9H13N/c1-2-3-5-9-6-4-7-10-8-9/h4,6-8H,2-3,5H2,1H3. The corresponding InChI Key, QSNMFWFDOFQASV-UHFFFAOYSA-N, serves as a hashed version of the full InChI string, facilitating database searches and cross-referencing.

Additional database identifiers include the MDL number MFCD00010709, which provides connectivity to chemical structure databases and inventory systems. The PubChem Compound Identifier (CID) 10874 links the compound to the National Center for Biotechnology Information's chemical database, enabling access to comprehensive chemical and biological information. The Reaxys Registry Number 109540 connects to chemical reaction databases that document synthetic transformations involving 3-butylpyridine.

Spectroscopic identification relies on characteristic analytical parameters including mass spectral fragmentation patterns, nuclear magnetic resonance chemical shifts, and infrared absorption frequencies. The molecular ion peak appears at mass-to-charge ratio 135 in electron ionization mass spectrometry, with characteristic fragmentation patterns that aid in structural confirmation. Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts for both the pyridine ring protons and the aliphatic butyl chain.

Significance in Synthetic Organic Chemistry

3-Butylpyridine demonstrates considerable importance in synthetic organic chemistry through its versatile applications as both a synthetic intermediate and a ligand in coordination chemistry. The compound serves as a crucial building block for the preparation of more complex organic molecules, particularly in the synthesis of manganese-salen complexes, which represent important catalytic systems in asymmetric synthesis and oxidation reactions. This application highlights the compound's ability to coordinate with transition metals through its nitrogen lone pair, forming stable complexes that exhibit unique catalytic properties.

The synthetic utility of 3-butylpyridine extends to its role as a starting material for the preparation of 3-butylisonicotinic acid, demonstrating the compound's capacity for further functionalization at the pyridine ring. This transformation exemplifies the strategic use of alkylated pyridines in multi-step synthetic sequences where the alkyl substituent provides both steric and electronic modulation of the heterocyclic scaffold. Such applications are particularly valuable in medicinal chemistry, where structural modifications can significantly impact biological activity and pharmacological properties.

Recent synthetic methodologies have expanded the accessibility of 3-butylpyridine through innovative alkylation strategies. The development of Chichibabin-type alkylation reactions using pyridyl alcohols has provided efficient routes to 3-alkylpyridines, including 3-butylpyridine derivatives. These methods demonstrate superior regioselectivity for carbon-6 alkylation over carbon-4 alkylation, addressing traditional challenges in direct pyridine functionalization. The reaction proceeds through lithium alkoxide intermediates that enhance electrophilicity at the desired position while minimizing competing side reactions.

The significance of 3-butylpyridine in coordination chemistry applications stems from its balanced steric and electronic properties that enable selective metal binding. Unlike more sterically hindered pyridine derivatives, 3-butylpyridine provides sufficient accessibility for metal coordination while the butyl substituent offers hydrophobic interactions that can stabilize resulting complexes. This property makes the compound valuable in the design of catalytic systems where both substrate binding and product release require careful optimization of steric environments.

Industrial applications of 3-butylpyridine reflect its role in the production of agrochemicals and specialty chemicals. The compound's structural features make it suitable as an intermediate in the synthesis of biologically active molecules, where the pyridine core provides essential pharmacophoric elements and the butyl substituent modulates physicochemical properties such as lipophilicity and membrane permeability. These applications demonstrate the compound's broader significance beyond academic research, extending to commercial chemical production.

Contemporary synthetic chemistry continues to find new applications for 3-butylpyridine in areas such as materials science and catalysis. The compound's ability to participate in ring-opening and ring-closing reactions makes it valuable for the synthesis of complex heterocyclic frameworks that are prevalent in modern pharmaceutical development. Additionally, its role in metal-organic framework construction and surface modification chemistry highlights the evolving applications of this versatile pyridine derivative in advanced materials applications.

Table 1: Physical and Chemical Properties of 3-Butylpyridine

Table 2: Spectroscopic Identification Parameters

State and Appearance Parameters

3-Butylpyridine exists as a liquid at ambient temperature conditions with distinctive visual characteristics [1]. The compound appears as a colorless to light yellow to light orange clear liquid under standard laboratory conditions [1] [2]. At 20 degrees Celsius, 3-butylpyridine maintains its liquid physical state, demonstrating its stability in typical laboratory environments [1]. The molecular formula of 3-butylpyridine is C₉H₁₃N with a molecular weight of 135.21 grams per mole [1] [3].

Boiling and Melting Point Characteristics

The boiling point characteristics of 3-butylpyridine exhibit pressure-dependent behavior typical of organic liquids. Under reduced pressure conditions of 6.8 millimeters of mercury, the compound demonstrates a boiling point of 82 degrees Celsius [1]. Alternative measurements indicate boiling points ranging from 80-81 degrees Celsius at 8 millimeters of mercury pressure [2] [4]. At atmospheric pressure, the normal boiling point has been reported as 207 degrees Celsius [5]. The melting point of 3-butylpyridine has been estimated at approximately 31.33 degrees Celsius [6] [7].

| Property | Value | Pressure Conditions | Source |

|---|---|---|---|

| Boiling Point | 82°C | 6.8 mmHg | [1] |

| Boiling Point | 80-81°C | 8 mmHg | [2] [4] |

| Boiling Point | 207°C | Atmospheric | [5] |

| Melting Point | 31.33°C | Standard | [6] [7] |

Density and Refractive Index Measurements

The density measurements of 3-butylpyridine show consistent values across multiple experimental determinations. At 25 degrees Celsius, the density is reported as 0.911 grams per milliliter [2] [4]. Additional measurements indicate a specific gravity of 0.92 at 20/20 degrees Celsius conditions [1]. The density has also been measured at 0.915 grams per milliliter with corresponding molar volume calculations of 147.8 milliliters per mole [5].

The refractive index of 3-butylpyridine demonstrates consistent optical properties across different measurement conditions. The refractive index at 20 degrees Celsius using the sodium D-line (589 nanometers) is reported as 1.493 [2] [4] [7]. Alternative measurements indicate values of 1.49 [1] and 1.494 [5]. These measurements provide important optical characterization data for the compound.

| Property | Value | Temperature | Source |

|---|---|---|---|

| Density | 0.911 g/mL | 25°C | [2] [4] |

| Specific Gravity | 0.92 | 20/20°C | [1] |

| Density | 0.915 g/mL | Standard | [5] |

| Refractive Index | 1.493 | 20°C (D-line) | [2] [4] [7] |

| Refractive Index | 1.494 | Standard | [5] |

Solubility Profile in Various Solvents

The solubility characteristics of 3-butylpyridine in various solvents reflect its chemical structure and polarity. The logarithm of water solubility (log₁₀WS) has been calculated using computational methods as -2.88, indicating limited water solubility [8] [9]. This low water solubility is consistent with the hydrophobic nature of the butyl substituent attached to the pyridine ring [8]. The compound demonstrates enhanced lipophilicity compared to unsubstituted pyridine due to the presence of the four-carbon alkyl chain .

Molecular and Structural Parameters

Bond Lengths and Angles

The molecular structure of 3-butylpyridine incorporates the characteristic geometry of the pyridine ring system with additional structural features from the butyl substituent. The pyridine ring maintains typical aromatic bond characteristics with carbon-carbon bond lengths in the range of 1.33-1.39 Ångströms [11]. The carbon-nitrogen bond distances within the pyridine ring are approximately 1.340 Ångströms [12]. The bond angles within the pyridine ring approximate 120 degrees, consistent with the aromatic system [11]. The nitrogen-carbon bond angles range from 116.7 to 124 degrees, reflecting the electronic influence of the nitrogen heteroatom [12].

Dipole Moment and Polarizability

The dipole moment of 3-butylpyridine has been experimentally determined as 2.47 Debye units [5] [13]. This value reflects the asymmetric charge distribution within the molecule arising from the electronegative nitrogen atom in the pyridine ring and the electron-donating characteristics of the butyl substituent [13]. The polarizability of 3-butylpyridine has been estimated as 17.10 ± 0.5 × 10⁻²⁴ cubic centimeters [14]. The molecular refractive power has been calculated as 43.00 milliliters per mole [5], providing additional insight into the electronic properties of the compound [14].

pKa Values and Basicity Characteristics

The basicity of 3-butylpyridine has been characterized through pKa measurements and computational predictions. The predicted pKa value is 5.56 ± 0.10 [6] [7], indicating weak basic character compared to aliphatic amines but consistent with other pyridine derivatives [15]. The basicity characteristics arise from the lone pair of electrons on the nitrogen atom in the pyridine ring, which can accept protons in acid-base reactions [15]. The electron-donating nature of the butyl group provides modest enhancement of the basicity compared to unsubstituted pyridine [15].

Partition Coefficient (LogP) and Lipophilicity

The lipophilicity of 3-butylpyridine has been characterized through octanol-water partition coefficient measurements and calculations. The logarithm of the partition coefficient (LogP) has been determined as 2.424 using computational methods [8] [9]. Alternative calculations indicate LogP values of 2.42420 [4] and 2.868 [6]. These values demonstrate significant lipophilic character, reflecting the influence of the four-carbon alkyl chain on the overall molecular hydrophobicity [16]. The enhanced lipophilicity compared to pyridine influences the compound's ability to cross biological membranes and interact with lipid environments [16].

| Parameter | Value | Method | Source |

|---|---|---|---|

| pKa | 5.56 ± 0.10 | Predicted | [6] [7] |

| LogP | 2.424 | Calculated | [8] [9] |

| LogP | 2.42420 | Calculated | [4] |

| LogP | 2.868 | Estimated | [6] |

| Dipole Moment | 2.47 D | Experimental | [5] [13] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-butylpyridine through both proton and carbon-13 measurements. Proton nuclear magnetic resonance spectra recorded at 89.56 megahertz in deuterated chloroform solvent reveal characteristic chemical shift patterns [17]. The aromatic protons of the pyridine ring appear in the downfield region typical of aromatic systems [18]. The butyl chain protons demonstrate the expected multipicity patterns consistent with the four-carbon alkyl substituent [17]. Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule, with aromatic carbons appearing in the 100-170 parts per million range and aliphatic carbons in the 0-50 parts per million region [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-butylpyridine reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at mass-to-charge ratio 135, corresponding to the molecular weight of the compound [3] [17]. Significant fragmentation peaks occur at mass-to-charge ratios 92 (99.99% relative intensity), 93 (91.09% relative intensity), 65 (28.04% relative intensity), and 39 (15.02% relative intensity) [3]. The base peak at mass-to-charge ratio 92 likely corresponds to the loss of the propyl group from the molecular ion, generating a methylpyridinium fragment [3]. The fragmentation pattern at mass-to-charge ratio 93 represents an additional hydrogen transfer or rearrangement process [3].

| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 135 | 63.07 | Molecular ion [M]⁺ |

| 92 | 99.99 | Base peak |

| 93 | 91.09 | Rearrangement fragment |

| 65 | 28.04 | Secondary fragment |

| 39 | 15.02 | Tertiary fragment |

Infrared Spectroscopy Absorption Bands

Infrared spectroscopy of 3-butylpyridine demonstrates characteristic absorption bands corresponding to the functional groups present in the molecule. The pyridine ring system exhibits aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region [20]. Aromatic carbon-hydrogen stretching modes appear near 3000-3100 wavenumbers [20]. The butyl substituent contributes aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber range [20]. The nitrogen-containing aromatic system produces distinctive absorption patterns that differentiate pyridine derivatives from other aromatic compounds [20].

Alkylation of Pyridine with Butyl Halides

The direct alkylation of pyridine with butyl halides represents one of the most straightforward approaches to 3-butylpyridine synthesis. This methodology has evolved considerably from simple nucleophilic substitution to sophisticated metal-catalyzed processes [1] [2] [3].

Alkylation of Pyridine with Butyl Halides

Traditional alkylation methods employ strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents to deprotonate pyridine, followed by reaction with butyl halides . However, these reactions suffer from poor regioselectivity, producing mixtures of 2-butylpyridine and 4-butylpyridine, along with undesirable N-alkylation byproducts. The reaction conditions typically require temperatures ranging from room temperature to 80°C, with yields generally falling between 30-70% .

Modern metal-catalyzed approaches have significantly improved both yields and selectivity. Palladium and nickel catalysts, when combined with appropriate bases and elevated temperatures (80-120°C), can achieve yields of 40-85% with moderate selectivity enhancement [5] [6]. The catalyst influence is particularly pronounced when using phosphine ligands, which can direct the reaction toward specific positions on the pyridine ring.

A breakthrough development involves the use of magnesium metal with alkyl chlorides in pyridine solvent, generating organometallic species in situ [7] [8]. This approach produces 4-alkylpyridines essentially free from the 2-isomer, with yields ranging from 70-90% and reaction temperatures between 25-100°C. The key advantage of this method is the high C4-selectivity achieved through the unique reactivity of in situ generated organometallic intermediates.

Regioselectivity Considerations

Regioselectivity in pyridine alkylation represents a fundamental challenge due to the multiple reactive sites available on the electron-deficient heterocycle [1] [9]. The intrinsic electronic properties of pyridine favor electrophilic attack at the C2 and C4 positions, with the nitrogen atom also serving as a nucleophilic site for unwanted N-alkylation [1].

Recent advances have demonstrated that regioselectivity can be controlled through various strategies. The use of 1,1-diborylalkanes as alkylating agents with different alkyllithium activators provides remarkable regiodivergent control [10] [9]. Methyllithium promotes C4-alkylation, while sec-butyllithium favors C2-alkylation, with the selectivity arising from differences in alkyllithium cluster structures. Tetrameric clusters favor C4-alkylation, while dimeric clusters prefer C2-alkylation [10].

Blocking group strategies have also proven effective for achieving regioselective alkylation. The use of maleic acid-derived blocking groups at the nitrogen atom, followed by acid-free Minisci conditions, provides excellent C4-selectivity [1]. This method enables the sequential introduction of different alkyl groups with high precision.

Catalyst Influence on Reaction Outcomes

The choice of catalyst system profoundly affects both the efficiency and selectivity of pyridine alkylation reactions [11] [12] [13]. Nickel complexes bearing N-heterocyclic carbene (NHC) ligands demonstrate exceptional C4-selectivity due to steric hindrance effects [11] [12]. The bulky NHC ligands create a sterically demanding environment that favors approach to the C4 position while disfavoring C2 and C3 positions.

Palladium catalysts exhibit more variable selectivity patterns, with the regioselectivity being highly dependent on the ligand system employed [12]. Strongly coordinating bidentate ligands can overcome catalyst deactivation and provide excellent C3 alkenylation, though this requires careful optimization of reaction conditions.

Lewis acid co-catalysts, particularly aluminum compounds like AlMe3, play crucial roles in enhancing both reactivity and selectivity [11]. These additives coordinate to the pyridine nitrogen, activating the ring toward nucleophilic attack while simultaneously directing regioselectivity through electronic effects. The aluminum coordination induces strong charge transfer from the metal center to the pyridine-aluminum complex, facilitating C-H bond activation.

Electrochemical conditions represent an emerging approach for controlling selectivity [14] [15]. The addition of chlorotrimethylsilane as an additive significantly enhances both yield and regioselectivity in electroreductive alkylation processes. The C4/C5-selectivity ratio improves from 8:1 to higher ratios under optimized conditions, with yields reaching 75% under standard electrochemical conditions.

Organometallic Approaches

Butyllithium Reactions with Pyridine

Butyllithium-mediated alkylation of pyridine represents a well-established organometallic approach, though the regioselectivity is highly dependent on reaction conditions and the presence of additives [2] [16] [17]. In the absence of free metal, butyllithium typically provides C2-selective alkylation through nucleophilic addition followed by oxidative aromatization [2] [18].

The mechanism involves initial coordination of butyllithium to the pyridine nitrogen, followed by intramolecular C-H activation to generate a rhodium-hydride intermediate that ultimately tautomerizes to form the alkylated product [18]. Temperature effects are particularly pronounced, with low-temperature conditions (-78°C) favoring formation of stable intermediates that can be trapped with deuterium oxide to produce deuterated products quantitatively [17].

Interestingly, the presence of free lithium metal dramatically alters the selectivity profile. When butyllithium reactions are conducted in the presence of metallic lithium, significant amounts of 4-alkylpyridines are formed alongside the typical 2-alkylated products [7]. This selectivity switch arises from electron transfer processes involving the free metal, which generates alternative reaction pathways leading to C4-functionalization.

Copper-Mediated Coupling Reactions

Copper-catalyzed methodologies offer versatile approaches for pyridine alkylation with excellent functional group tolerance [19] [20] [21] [22]. The oxidation state of copper and choice of ligands significantly influence both reactivity and selectivity. Copper(I) systems typically favor nucleophilic addition pathways, while copper(III) species enable electrophilic functionalization through different mechanisms.

Recent developments include copper-catalyzed dearomative alkynylation reactions that proceed with excellent regio- and enantioselectivities [19]. These transformations employ readily available terminal alkynes and generate synthetically valuable 2-alkynyl-1,2-dihydropyridine products. The three-component reaction between pyridine, terminal alkyne, and methyl chloroformate utilizes copper chloride with specialized phosphine ligands to achieve exceptional stereocontrol.

Meta-selective copper-catalyzed C-H arylation represents another significant advancement [22]. This methodology employs bench-stable dearomatized intermediates and electrophilic aryl-copper(III) species generated from hypervalent iodine reagents. The method demonstrates broad substrate scope and enables late-stage functionalization of complex pyridine-containing molecules.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions provide powerful tools for pyridine functionalization, though traditional Suzuki-Miyaura reactions often fail with pyridine substrates due to difficulties in preparing stable pyridine-2-boronates [23] [24]. This limitation has driven the development of alternative nucleophilic coupling partners and novel catalytic systems.

The use of pyridine-2-sulfinates as nucleophilic coupling partners represents a major breakthrough in this area [23] [24]. These bench-stable, solid reagents participate in palladium-catalyzed desulfinylative cross-coupling with exceptional scope, enabling efficient coupling with both aryl bromides and chlorides. The sulfinate moiety is conveniently removed during aqueous workup, making this approach highly practical for pharmaceutical applications.

Pyridine N-oxides serve as effective substrates for palladium-catalyzed C-H activation/cross-coupling reactions [25] [26]. These transformations can accommodate non-activated secondary and even tertiary alkyl bromides through radical-type C-Br cleavage processes. The reaction provides practical access to alkylated pyridine derivatives under relatively mild conditions.

Recent advances include the development of pyridine-pyridine cross-coupling reactions via dearomatized radical intermediates [27]. This methodology employs pyridyl phosphonium salts and cyanopyridines with B2pin2 as an electron-transfer reagent, achieving complete regio- and cross-selectivity for valuable 2,4'-bipyridine formation.

Alternative Synthesis Strategies

Reaction of Pyridine Derivatives with Aliphatic Ketones

The coupling of pyridine derivatives with aliphatic ketones offers an alternative synthetic route that circumvents many of the selectivity issues associated with direct alkylation [28] [29] [30]. This approach typically employs nickel-catalyzed dehydrogenation of alkyl ketones to generate α,β-unsaturated intermediates in situ, which then undergo conjugate addition with enamines followed by condensation with ammonia sources.

The one-pot synthesis of substituted pyridines from alkyl ketones and Stork enamines represents a particularly elegant application of this strategy [28] [29] [30]. The reaction involves three key steps: nickel-catalyzed dehydrogenation of the alkyl ketone, enamine addition to the resulting α,β-unsaturated ketone, and final condensation with ammonium salts to yield the pyridine product. The process achieves yields of approximately 74% for the conversion of propyl ketone to the corresponding pyridine derivatives.

This methodology demonstrates excellent scalability, with successful 10 mmol scale reactions producing 0.84 g of purified product [28]. The use of hexamethyldisilazane as the ammonia source instead of ammonium chloride significantly improves yields by avoiding water formation, which can interfere with the condensation step.

Magnesium Amalgam-Mediated Transformations

Magnesium amalgam-mediated transformations provide mild reducing conditions for pyridine functionalization [31] [32]. These reactions typically involve the formation of 1,2- and 1,4-dihydropyridide complexes through selective reduction pathways. Multinuclear magnesium hydride complexes react with pyridine to form these reduced intermediates, which can be further functionalized through electrophilic trapping.

The regioselectivity of magnesium-mediated reactions is influenced by the specific ligand environment around the metal centers [31]. Extended networks of CH...C π-interactions and π-stacking interactions contribute to the unusual preference for 1,2-addition in certain magnesium hydride systems. These secondary interactions provide a mechanism for achieving selectivity through structural organization rather than purely electronic effects.

Catalytic applications of magnesium systems in pyridine hydroboration demonstrate the potential for these methods in synthetic applications [31]. However, the regioselectivity observed in stoichiometric reactions does not always translate to the catalytic regime, suggesting alternative mechanisms involving borate intermediates rather than traditional magnesium hydride pathways.

Biocatalytic and Microbial Synthesis

Fungal Synthesis Pathways

Fungal biosynthesis of 3-butylpyridine has been documented in several plant pathogenic fungi, most notably Rhizoctonia solani AG1-1A [33] [34] [35]. This organism produces 3-butylpyridine as a phytotoxic secondary metabolite that plays a significant role in the development of sheath blight disease in rice. The compound was identified through bioassay-guided fractionation of culture filtrates, with GC-MS analysis confirming its structure by comparison with NIST library spectra and authentic standards [33] [34].

The biological activity of fungally-produced 3-butylpyridine has been extensively validated [33] [34]. When applied at concentrations of 1000 ppm, both the purified bioactive fraction and synthetic 3-butylpyridine standard cause necrosis symptoms identical to those induced by R. solani infection. This confirms the compound's role as a major phytotoxin responsible for disease symptom development.

Biotransformation Applications

Bacterial biotransformation systems offer significant potential for green synthesis of pyridine derivatives [37] [38] [39]. Pseudomonas putida UV4, containing toluene dioxygenase enzyme, can metabolize various substituted pyridines with position-dependent regioselectivity [37]. The enzyme preferentially hydroxylates 4-alkylpyridines exclusively on the ring to give corresponding 4-substituted 3-hydroxypyridines, while 3-alkylpyridines undergo stereoselective side-chain hydroxylation.

Burkholderia species demonstrate excellent capabilities for regioselective oxyfunctionalization of pyridine derivatives [39]. Whole cells of Burkholderia sp. MAK1 convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives with good selectivity. Additionally, several methylpyridines and methylated pyrazines are converted to appropriate N-oxides, expanding the synthetic utility of these biocatalytic systems.

The development of recombinant bacterial systems has enabled more controlled biotransformation processes [37]. Escherichia coli strains expressing cloned toluene dioxygenase genes provide evidence for the involvement of specific enzymes in both ring and side-chain hydroxylation pathways. The observed stereoselectivity can be further modulated by alcohol dehydrogenase enzymes that catalyze epimerization through dehydrogenation-reduction cycles.

Green Chemistry Approaches

Green chemistry principles are increasingly being applied to pyridine synthesis through various sustainable methodologies [40] [41] [42] [43]. Ionic liquids represent particularly promising green solvents for pyridine synthesis, offering low volatility, thermal stability, and tunable properties through structural modification [42]. These systems enable one-pot multicomponent reactions with reduced waste generation and improved energy efficiency.

Microwave-assisted synthesis provides another green chemistry approach for pyridine derivatives [41] [43]. These methods dramatically reduce reaction times while improving yields compared to conventional heating. The enhanced reaction rates arise from efficient energy transfer and uniform heating, enabling the synthesis of complex pyridine scaffolds under mild conditions.

Solvent-free synthesis methods represent the ultimate in green chemistry approaches [43] [44]. Ball milling techniques and mechanochemical processes enable pyridine synthesis without organic solvents, significantly reducing environmental impact while maintaining excellent yields and selectivities. These methods are particularly attractive for large-scale industrial applications where sustainability considerations are paramount.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant